![molecular formula C27H32O8 B14627762 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid CAS No. 134191-70-1](/img/structure/B14627762.png)
2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid is a complex organic compound known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of oxirane rings, which are highly reactive and play a crucial role in its chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid typically involves the reaction of 4-(p-hydroxyphenoxy)-4′-hydroxybiphenyl with epichlorohydrin in the presence of a phase transfer agent such as benzyltrimethylammonium chloride . The reaction mixture is heated to reflux, and the product is obtained after purification steps.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-temperature capillary gas chromatography is common to separate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane rings are opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a matrix for epoxy coatings, paintings, composites, and adhesives.
Biology: The compound is studied for its potential use in drug delivery systems due to its reactive oxirane rings.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is a key component in advanced epoxy molding compounds for microelectronic packaging.
Wirkmechanismus
The mechanism of action of 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but differs in the substituents on the phenyl rings.
2-ethylhexyl prop-2-enoate: Contains similar oxirane rings but has different alkyl groups attached.
2,2’-((1-Methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane): Another compound with oxirane rings but different overall structure.
Uniqueness
The uniqueness of 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid lies in its specific arrangement of oxirane rings and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and stability.
Eigenschaften
CAS-Nummer |
134191-70-1 |
|---|---|
Molekularformel |
C27H32O8 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid |
InChI |
InChI=1S/C21H24O4.2C3H4O2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;2*1-2-3(4)5/h3-10,19-20H,11-14H2,1-2H3;2*2H,1H2,(H,4,5) |
InChI-Schlüssel |
UFZXXHBOWHOHGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C=CC(=O)O.C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)


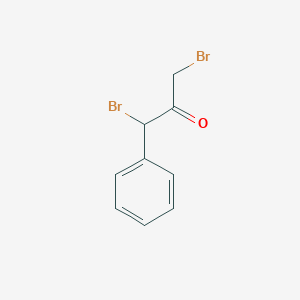
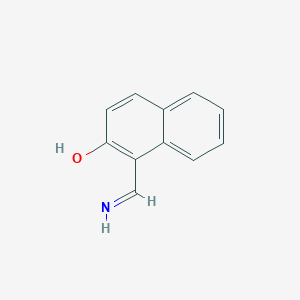
![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)

![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)

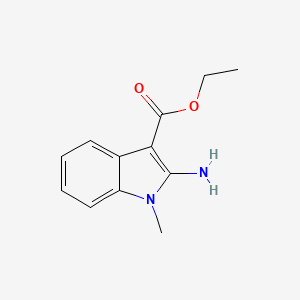
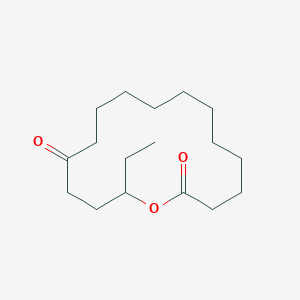
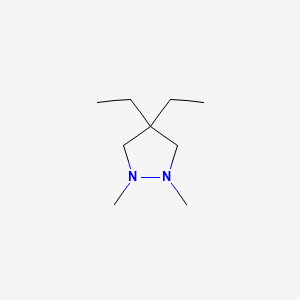
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
